

Application Notes and Protocols for In Vivo Delivery of CD73-IN-19

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Compound of Interest

Compound Name: CD73-IN-19

Cat. No.: B15603705

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Introduction

CD73, also known as ecto-5'-nucleotidase, is a critical enzyme in the adenosine signaling pathway.[1][2] It catalyzes the conversion of adenosine monophosphate (AMP) to adenosine, a molecule that plays a significant role in creating an immunosuppressive tumor microenvironment.[3][4] By generating high levels of adenosine, cancer cells can evade the immune system.[3] Inhibition of CD73 is a promising immunotherapeutic strategy to restore anti-tumor immunity.[2][3]

CD73-IN-19 is a known inhibitor of CD73 enzymatic activity. In vitro studies have shown that at concentrations of 10 μ M and 100 μ M, **CD73-IN-19** can counteract the CD73-induced blockage of T cell proliferation.[5] It also exhibits inhibitory activity on the hA2A adenosine receptor.[5] While in vitro data is available, there is a lack of publicly accessible information regarding its in vivo delivery and efficacy.

These application notes provide a comprehensive guide for the in vivo evaluation of **CD73-IN-19**, drawing upon established protocols for other small molecule CD73 inhibitors with similar characteristics. The provided methodologies will require optimization for the specific properties of **CD73-IN-19**.

Mechanism of Action of CD73 Inhibition

The canonical pathway of extracellular adenosine production begins with the release of adenosine triphosphate (ATP) from stressed or dying tumor cells. The ecto-enzyme CD39 then converts ATP and adenosine diphosphate (ADP) to AMP.[2] Subsequently, CD73 hydrolyzes AMP to adenosine.[2][4] Adenosine then binds to its receptors, primarily A2A and A2B, on immune cells, leading to the suppression of their anti-tumor functions.[1][2] By inhibiting CD73, compounds like **CD73-IN-19** block the production of immunosuppressive adenosine, thereby aiming to enhance the anti-tumor immune response.[6]

Quantitative Data on Small Molecule CD73 Inhibitors

The following tables summarize in vitro potency and in vivo dosing information for other small molecule CD73 inhibitors, which can serve as a valuable reference for designing studies with **CD73-IN-19**.

Table 1: In Vitro Potency of CD73 Inhibitors

Compound	IC50 (Biochemical Assay)	IC50 (Cell-based Assay)	Reference
CD73-IN-2	0.09 nM	2.5 nM (A375 human melanoma cells)	[7]
AB680 (Quemliclustat)	-	-	[2]
OP-5244	-	-	[8]

Table 2: Summary of In Vivo Dosing for Small Molecule CD73 Inhibitors

Inhibitor	Animal Model	Tumor Model	Dosage	Route of Administration	Formulation	Reference
AB680 (Quemliclustat)	Syngeneic Mouse	Pancreatic Ductal Adenocarcinoma (PDAC)	10 mg/kg	Intraperitoneal (IP)	10% DMSO + 90% SBE- β -CD in sterile saline	[7]
ORIC-533	G7-OVA mice	-	150 mg/kg	Oral (PO), QD for 19d	-	[9]
OP-5558	G7-OVA mice	-	15 mg/kg/d	Osmotic pump	-	[9]

Experimental Protocols

Protocol 1: In Vivo Formulation of CD73-IN-19

This protocol is a general starting point for a poorly soluble compound and must be optimized for **CD73-IN-19**.

Objective: To prepare a clear, stable solution or homogenous suspension of **CD73-IN-19** suitable for intraperitoneal (IP) or oral (PO) administration in mice.

Materials:

- **CD73-IN-19** powder
- Dimethyl sulfoxide (DMSO)
- Polyethylene glycol 300 (PEG300)
- Tween 80
- Sterile saline (0.9% NaCl)

- Sterile microcentrifuge tubes
- Vortex mixer

Procedure (Example Vehicle: 10% DMSO / 40% PEG300 / 5% Tween 80 / 45% Saline):

- Weigh the required amount of **CD73-IN-19** in a sterile microcentrifuge tube.
- Add the required volume of DMSO to completely dissolve the compound. Vortex gently.
- Add the required volume of PEG300 and mix thoroughly until the solution is clear.
- Add the required volume of Tween 80 and mix.
- Slowly add the required volume of sterile saline while vortexing to prevent precipitation.
- Visually inspect the final formulation for clarity and the absence of precipitates.

Quality Control: Prepare a fresh formulation for each day of dosing.

Protocol 2: Acute Toxicity and Dose Range-Finding Study in Mice

Objective: To determine the Maximum Tolerated Dose (MTD) and identify potential target organ toxicities of **CD73-IN-19**.

Animals:

- Female and male BALB/c or C57BL/6 mice, 6-8 weeks old.
- Use a small number of animals per group (n=3-5) for initial range-finding.[\[6\]](#)

Experimental Design:

- Group 1: Vehicle control, administered via the chosen route (e.g., IP).
- Group 2: Low dose **CD73-IN-19** (e.g., 10 mg/kg).
- Group 3: Mid dose **CD73-IN-19** (e.g., 30 mg/kg).

- Group 4: High dose **CD73-IN-19** (e.g., 100 mg/kg). (Doses should be selected based on in vitro efficacy and any available preliminary data.)

Procedure:

- Acclimatize animals for at least 5 days.
- Record baseline body weight on Day 0.
- Administer a single dose of the respective formulation.
- Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
- Record body weights daily for the first week and then twice weekly.
- At the end of the study, collect blood for hematology and clinical chemistry analysis.
- Perform a gross necropsy and collect major organs for histopathological examination.

Protocol 3: In Vivo Efficacy Study in a Syngeneic Tumor Model

Objective: To evaluate the anti-tumor efficacy of **CD73-IN-19**.

Animal Model and Tumor Implantation:

- Select a suitable mouse strain (e.g., C57BL/6 for MC38 or B16F10 models, BALB/c for CT26 models).
- Implant tumor cells (e.g., 1×10^6 cells) subcutaneously into the flank of the mice.
- Monitor tumor growth regularly using calipers.

Dosing and Treatment Schedule:

- Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, different doses of **CD73-IN-19**).^[7]

- Administer **CD73-IN-19** via the chosen route (e.g., intraperitoneal injection or oral gavage) according to a determined schedule (e.g., daily, every other day).[7]

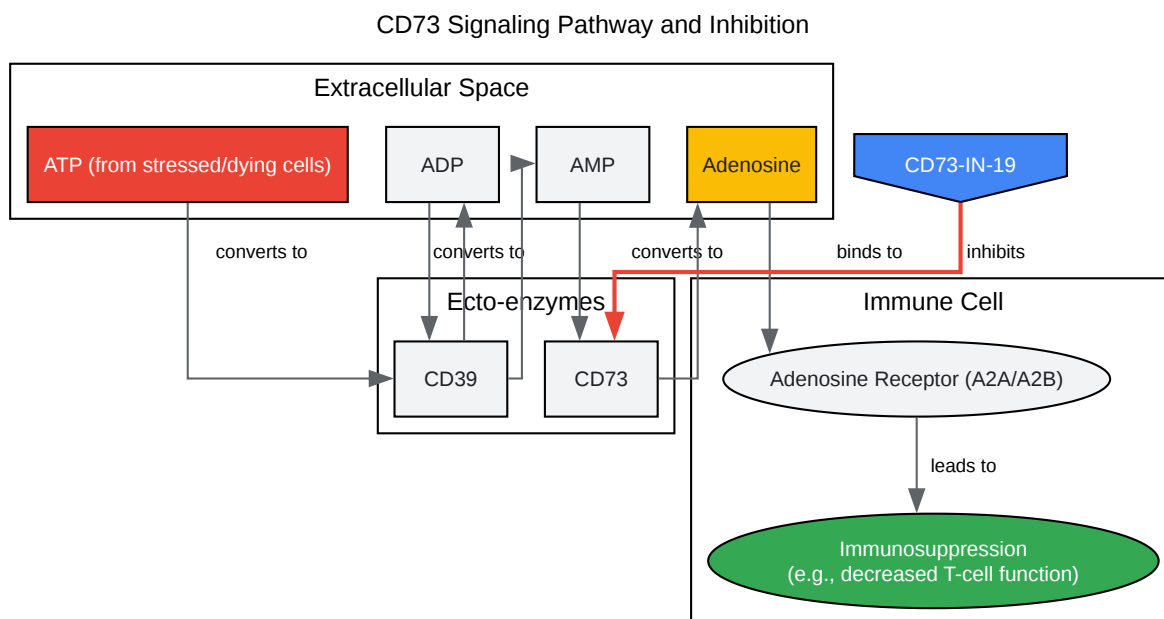
Monitoring and Endpoints:

- Measure tumor volume and body weight 2-3 times per week.[7]
- At the end of the study, euthanize the animals and collect tumors, spleens, and blood for further analysis.

Pharmacodynamic Analysis:

- Flow Cytometry: Prepare single-cell suspensions from tumors and spleens. Stain with fluorescently labeled antibodies against immune cell markers (e.g., CD4, CD8, FoxP3 for T-cell subsets; CD11b, Gr-1 for myeloid-derived suppressor cells). Analyze by flow cytometry to determine the composition of the tumor immune infiltrate.[2]
- Histology: Fix tumor tissue in formalin and embed in paraffin for immunohistochemical analysis of immune cell infiltration.[2]

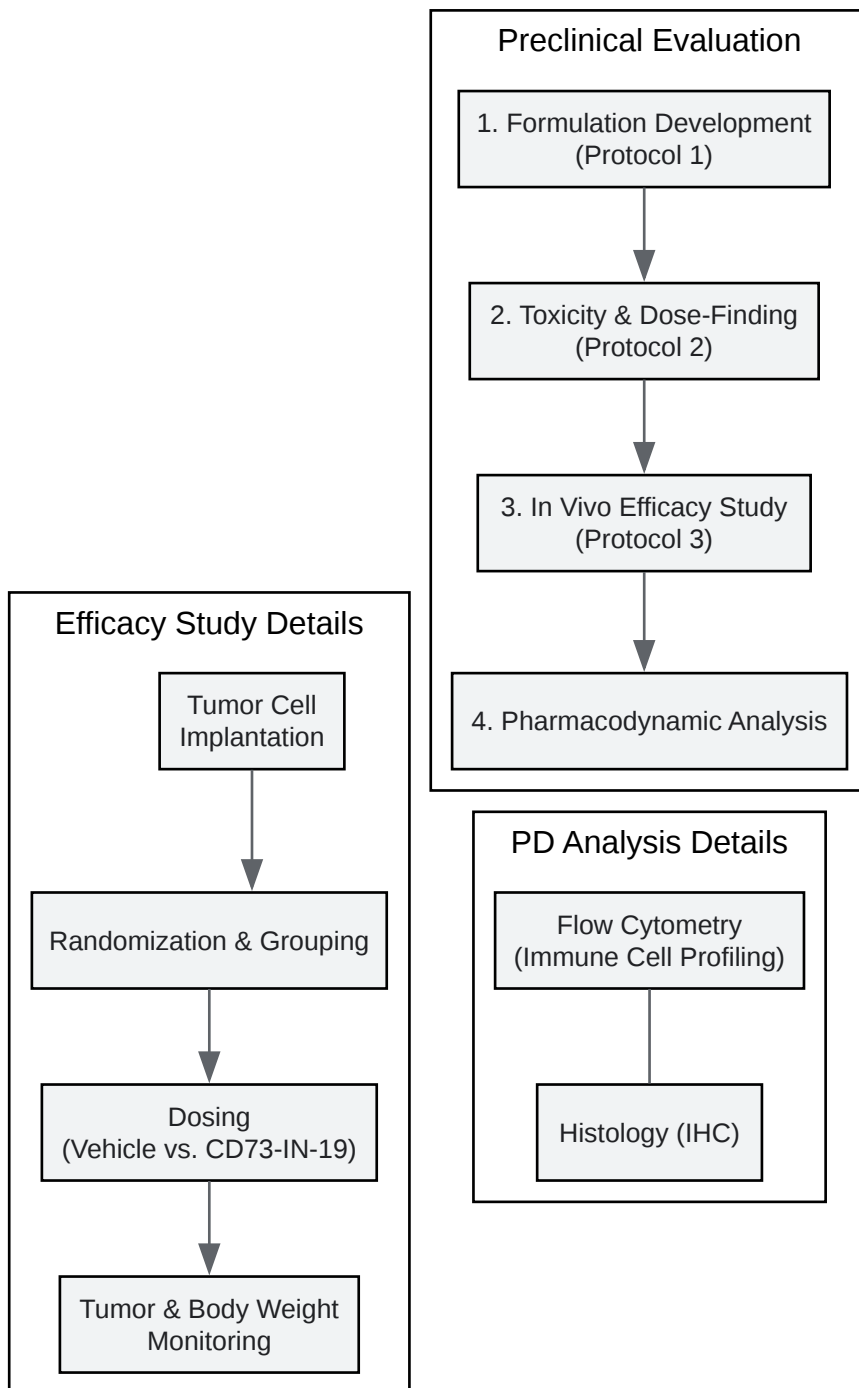
Visualizations



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Caption: CD73 Signaling Pathway and Point of Inhibition by **CD73-IN-19**.

Experimental Workflow for In Vivo Evaluation of CD73-IN-19



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Caption: General Workflow for In Vivo Evaluation of **CD73-IN-19**.

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